molecular formula C8H5BrN2 B7972503 (2E)-3-(2-bromopyridin-3-yl)prop-2-enenitrile

(2E)-3-(2-bromopyridin-3-yl)prop-2-enenitrile

Cat. No.: B7972503
M. Wt: 209.04 g/mol
InChI Key: JGRRIGZCTZOTFC-HNQUOIGGSA-N
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Description

(2E)-3-(2-Bromopyridin-3-yl)prop-2-enenitrile is an organic compound with the molecular formula C8H5BrN2. It is characterized by the presence of a bromopyridine moiety attached to a propenenitrile group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Bromopyridin-3-yl)prop-2-enenitrile typically involves the reaction of 2-bromopyridine with acrylonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Bromopyridin-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles, leading to the formation of imines or amides.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).

    Addition Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while reduction reactions can produce amines or other reduced derivatives.

Scientific Research Applications

(2E)-3-(2-Bromopyridin-3-yl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Bromopyridin-3-yl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromopyridine moiety can facilitate binding to target proteins, while the nitrile group can participate in covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-Chloropyridin-3-yl)prop-2-enenitrile
  • (2E)-3-(2-Fluoropyridin-3-yl)prop-2-enenitrile
  • (2E)-3-(2-Iodopyridin-3-yl)prop-2-enenitrile

Uniqueness

(2E)-3-(2-Bromopyridin-3-yl)prop-2-enenitrile is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom also influences the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and iodo counterparts.

Properties

IUPAC Name

(E)-3-(2-bromopyridin-3-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-7(3-1-5-10)4-2-6-11-8/h1-4,6H/b3-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRRIGZCTZOTFC-HNQUOIGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)C=CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)Br)/C=C/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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